AMG2504

Description

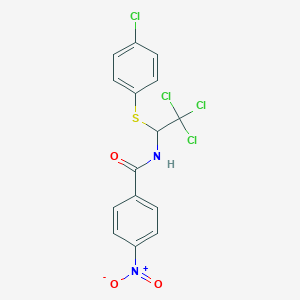

Structure

3D Structure

Properties

Molecular Formula |

C15H10Cl4N2O3S |

|---|---|

Molecular Weight |

440.1 g/mol |

IUPAC Name |

4-nitro-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide |

InChI |

InChI=1S/C15H10Cl4N2O3S/c16-10-3-7-12(8-4-10)25-14(15(17,18)19)20-13(22)9-1-5-11(6-2-9)21(23)24/h1-8,14H,(H,20,22) |

InChI Key |

DNTIPHKVCXUYRM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Trpa1 Modulation by Amg2504

Biophysical Properties and Gating Mechanisms of the TRPA1 Channel

TRPA1 channels are composed of four identical subunits, forming a tetrameric structure with six transmembrane segments (S1-S6) per subunit and intracellular N- and C-termini. rrpharmacology.ruphysiology.orgtemple.edu A prominent feature of the N-terminus is the presence of numerous ankyrin repeats (16-17 in mammalian TRPA1), which are believed to be involved in protein-protein interactions and potentially in gating mechanisms, although their precise role is still being investigated. pnas.orgrrpharmacology.runih.gov The ion conduction pore is located between the S5 and S6 segments of each subunit. rrpharmacology.ruphysiology.org

TRPA1 channel gating, the process of transitioning between conductive and non-conductive states, is complex and can be triggered by a variety of stimuli, including chemical ligands, temperature changes, and mechanical force. corderovasquezlab.com Electrophilic compounds, such as allyl isothiocyanate (AITC), activate TRPA1 through covalent modification of specific cysteine and lysine (B10760008) residues within the N-terminus. pnas.orgbiorxiv.orgfu-berlin.de Non-covalent agonists also exist and bind to distinct sites. temple.edu Intracellular calcium can also modulate TRPA1 activity, exhibiting both activating and inhibitory effects. nih.govresearchgate.net The gating mechanism may involve conformational changes transmitted from the N-terminal ankyrin repeats and other cytoplasmic domains to the pore. corderovasquezlab.combiorxiv.org Structural studies, including cryo-electron microscopy, have provided insights into the channel's architecture and potential gating movements, although the N-terminal ankyrin repeat domains are often unresolved in high-resolution structures. physiology.orgbiorxiv.org

Specific Interaction of AMG2504 with Human TRPA1

This compound has been identified as a selective small molecule inhibitor of the human TRPA1 channel. dcchemicals.com Its interaction with TRPA1 leads to the inhibition of channel activation induced by various agonists. nih.gov

Inhibition of Agonist-Evoked TRPA1 Channel Activation

Research has demonstrated that this compound effectively inhibits the activation of human TRPA1 channels evoked by different agonists, including both chemical irritants like AITC and physical stimuli such as noxious cold. nih.gov Studies using cell-based functional assays, such as calcium influx measurements, have shown a concentration-dependent inhibition of TRPA1 activity by this compound. nih.gov

Quantitative Assessment of this compound Potency in Human TRPA1 Functional Assays

Quantitative studies have determined the potency of this compound in inhibiting human TRPA1 activity. In functional assays utilizing CHO cells expressing human TRPA1, this compound has been shown to inhibit AITC-induced calcium influx with an IC50 value reported as 35 nM in one study and 167 ± 55 nM in another using an aequorin-based luminescence assay. dcchemicals.comnih.gov When inhibiting noxious cold-induced human TRPA1 activation, this compound showed an IC50 of 105 ± 9 nM. nih.gov These values indicate that this compound is a potent antagonist of human TRPA1. smolecule.com

| Agonist Used | Assay Type | Cell Line | Human TRPA1 IC50 (nM) | Citation |

| AITC | Calcium influx (fluorescence) | CHO | 35 | dcchemicals.com |

| AITC | Calcium influx (aequorin-based) | CHO | 167 ± 55 | nih.gov |

| Noxious Cold (3.5°C) | Calcium influx (45Ca2+ uptake) | CHO | 105 ± 9 | nih.gov |

It is important to note that this compound, along with other related compounds, has demonstrated species-specific pharmacology, showing significantly reduced potency or even lack of activity at rat TRPA1 compared to human TRPA1. nih.govrupress.org

Ligand Binding Site Analysis and Molecular Determinants of TRPA1 Antagonism

Understanding where and how this compound interacts with the TRPA1 channel protein is crucial for elucidating its mechanism of antagonism.

Identification of Key Amino Acid Residues Governing this compound Interaction with TRPA1

While the precise binding site of this compound has been investigated, studies suggest it interacts with specific regions of the human TRPA1 channel. Based on mutagenesis studies comparing the effects of mutations on the potency of various TRPA1 inhibitors, this compound has been suggested to bind to a site referred to as site 1a. acs.org This site is also implicated in the binding of other known TRPA1 antagonists like A-967079. temple.eduacs.org Site 1a is located in the pore domain, at the interface of the pore helix 1 and the S5 and S6 transmembrane segments. temple.edu Specific amino acid residues within this region are likely to play a critical role in the binding affinity and inhibitory efficacy of this compound.

Insights from Mutagenesis Studies on TRPA1 Channel Inhibition

Mutagenesis studies have been instrumental in identifying residues important for the interaction of TRPA1 antagonists. By introducing point mutations in the human TRPA1 channel and assessing the effect on the potency of inhibitors like this compound, researchers can infer the involvement of specific amino acids in antagonist binding or action. Studies involving mutations at residues such as T874 and F909 have shown significant shifts in the potency of compounds suggested to bind to site 1a, including this compound. acs.org These findings support the notion that this compound's inhibitory effect is mediated through interaction with residues in this specific binding site within the TRPA1 channel. acs.org

Comparative Pharmacological Profiling of Amg2504 Across Trpa1 Species Orthologs

Species-Specific Differential Pharmacology of AMG2504 on TRPA1 Channels

The pharmacological effects of this compound vary considerably depending on the species of origin of the TRPA1 channel. This differential activity is a critical factor in the assessment of this compound and other TRPA1-targeting compounds in preclinical settings.

This compound acts as a potent antagonist of human TRPA1. However, when tested against rodent TRPA1 orthologs, specifically from rat and mouse, this compound exhibits significantly different pharmacological activity. Studies have shown that this compound is either inactive or demonstrates markedly reduced potency as an antagonist against rat TRPA1 compared to human TRPA1. uni.lu In some instances, structurally related compounds that block human TRPA1 can even function as activators of rat TRPA1, although this compound itself is primarily described as inactive or a marginal inhibitor in rats. uni.lu This contrasts sharply with its potent inhibitory effect on the human channel.

Comparative studies characterizing the functional responses of TRPA1 channels from human, rhesus monkey, rat, and mouse to various ligands, including compounds like this compound, have demonstrated a clear divergence between primate and rodent orthologs. The pharmacological profile of rhesus monkey TRPA1 has been found to be similar to that of human TRPA1. bldpharm.com In contrast, the TRPA1 channels from rat and mouse resemble each other pharmacologically but are distinct from both human and rhesus monkey TRPA1. bldpharm.com

While specific comprehensive IC50 values for this compound across all four species (human, monkey, rat, mouse) were not consistently available in the search results, studies have characterized its activity. For human TRPA1, this compound has been shown to potently inhibit activation by agonists such as allyl isothiocyanate (AITC) and noxious cold. The IC50 values for this compound inhibiting human TRPA1 activated by AITC and noxious cold have been reported.

| Species | TRPA1 Activation Stimulus | This compound Effect | Reported IC50 (approximate) | Reference |

| Human | AITC | Potent Antagonist | 167 nM | |

| Human | Noxious Cold | Potent Antagonist | 105 nM | |

| Rat | AITC | Marginally Inhibitory | Not specified (much lower potency than human) | |

| Rat | General TRPA1 activation | Inactive or Reduced Potency | Not specified | uni.lu |

| Mouse | General TRPA1 activation | Reduced Potency | Not specified | bldpharm.com |

| Monkey | General TRPA1 activation | Similar to Human | Not specified (profile similarity reported) | bldpharm.com |

Distinct Responses of Rodent TRPA1 Orthologs to this compound Antagonism

Molecular Basis for Species Selectivity in TRPA1 Pharmacology

The observed species-specific pharmacology of compounds like this compound is rooted in the underlying genetic and structural differences between TRPA1 orthologs across different species.

TRPA1 channels exhibit a relatively lower degree of sequence homology between human and rodent species (approximately 79% identical) compared to other TRP channels like TRPV1, TRPM8, TRPV3, and TRPV4, which show higher identity percentages (ranging from 86% to 95%). uni.lu This higher degree of sequence variation in TRPA1 contributes to the observed differences in responses to both endogenous ligands and pharmacological agents. uni.lu The TRPA1 protein structure includes an extensive intracellular N-terminal domain containing multiple ankyrin repeats, transmembrane domains, and an extracellular loop region, all of which can contribute to functional and pharmacological diversity. nih.govrna-society.org

While the precise amino acid residues specifically responsible for the differential activity of this compound across species are not explicitly detailed in the provided search results, research on other TRPA1 ligands and antagonists offers insights into how single or multiple residue differences can confer species selectivity. For example, a single residue within the S5 transmembrane domain (G878 in rodent, corresponding to V875 in primate) has been identified as accounting for species differences in cold sensitivity and the effects of menthol. Similarly, a single amino acid residue (N855 in human TRPA1) has been shown to significantly contribute to the inhibitory action of another TRPA1 antagonist, HC-030031, highlighting the importance of specific residues in antagonist binding and efficacy across species. The substantial sequence divergence, particularly in regions like the extracellular loops and potentially within transmembrane or intracellular domains, likely creates variations in the binding sites or conformational changes induced by compounds like this compound, leading to differential potency and effects across species. uni.lu

Methodological Implications of Species-Specific TRPA1 Pharmacology in Preclinical Research Models

The significant species differences in TRPA1 pharmacology, as demonstrated by compounds like this compound, have profound implications for preclinical research and drug development targeting this channel. uni.lu Rodent models, particularly rats and mice, are widely used in preclinical studies for assessing the potential efficacy and safety of drug candidates. uni.lu However, given that many human TRPA1 antagonists show reduced potency, inactivity, or even agonist activity in rodent TRPA1, evaluating such compounds in conventional rat or mouse models may not yield translatable or useful information regarding their potential effects in humans. uni.lubldpharm.com

This discrepancy necessitates careful consideration of the animal models used in TRPA1 drug discovery. Using species with higher TRPA1 sequence homology to humans, such as non-human primates like the rhesus monkey (which shares high identity and a similar pharmacological profile to human TRPA1), may serve as better surrogate species for preclinical assessments. uni.lubldpharm.com The species-specific nature of TRPA1 pharmacology underscores the importance of in vitro characterization across multiple species early in the drug discovery process to inform the selection of appropriate preclinical models and to better predict potential clinical outcomes. uni.lubldpharm.com

Structure Activity Relationship Sar Insights for the Trichloro Sulfanyl Ethyl Benzamide Chemotype Including Amg2504

Identification of Core Pharmacophores for TRPA1 Antagonism within the Benzamide (B126) Class

Within the trichloro(sulfanyl)ethyl benzamide class of compounds, the core structure essential for TRPA1 antagonism comprises a benzamide moiety linked to a trichloro(sulfanyl)ethyl group. This structural framework serves as the foundation for their inhibitory activity against the TRPA1 channel. Studies on this chemotype, including compounds like AMG9090, AMG5445, AMG2504, and AMG7160, have highlighted the importance of both the benzamide portion and the trichloro(sulfanyl)ethyl group for potent TRPA1 antagonism. nih.gov Specifically, the nature of the substitution on the phenyl ring of the benzamide appears to influence activity. An un-substituted phenyl group on the amide has been suggested to confer greater potency in inhibiting allyl isothiocyanate (AITC)-activated human TRPA1. nih.gov

Systematic Evaluation of Chemical Modifications and Their Impact on TRPA1 Activity

Systematic modifications to the core trichloro(sulfanyl)ethyl benzamide structure have been evaluated to understand their impact on TRPA1 activity. Investigations into the effects of varying substituents on the phenyl ring of the amide have provided key insights. For instance, the evaluation of compounds with an un-substituted phenyl (AMG9090), a 4-methoxy phenyl (AMG5445), a 4-bromophenyl (AMG7160), and a 4-nitrophenyl (this compound) has revealed differential effects on human and rat TRPA1. nih.gov While these specific substitutions on the amide phenyl did not significantly alter potency at human TRPA1 channels, they dramatically affected activity at rat TRPA1. nih.gov For example, the un-substituted phenyl in AMG9090 and the 4-methoxy phenyl in AMG5445 resulted in partial agonism at rat TRPV1 for these compounds, whereas the 4-bromophenyl in AMG7160 and the 4-nitrophenyl in this compound (this compound) rendered them nearly ineffective against AITC activation of rat TRPA1. nih.gov These findings underscore the sensitivity of TRPA1 activity to subtle chemical changes within this structural class.

Correlation of Structural Changes with Potency and Species Selectivity of TRPA1 Antagonists

A significant characteristic of the trichloro(sulfanyl)ethyl benzamide antagonists, including this compound, is their pronounced species selectivity, exhibiting considerably higher potency at human TRPA1 compared to rat TRPA1. nih.govwikipedia.orgnih.gov This difference in potency between species is a critical consideration in the development of TRPA1-targeted therapeutics.

Detailed studies have provided quantitative data on the potency of these compounds. For example, the IC50 values for inhibiting AITC-induced calcium influx in human TRPA1 expressed in CHO cells were reported as 7 ± 0.3 nM for AMG9090, 29 ± 6 nM for AMG5445, 105 ± 9 nM for this compound, and 28 ± 0.26 nM for AMG7160. nih.gov These values indicate that AMG9090 was the most potent among this set against AITC-activated human TRPA1, followed by AMG7160, AMG5445, and then this compound. nih.gov Similar trends in potency were observed for the inhibition of noxious cold-activated human TRPA1, with IC50 values of 7 ± 0.3 nM for AMG9090, 29 ± 6 nM for AMG5445, 105 ± 9 nM for this compound, and 28 ± 0.26 nM for AMG7160. nih.gov The rank order of potency against noxious cold activation was AMG9090 > AMG7160 = AMG5445 > this compound. nih.gov

The observed species selectivity, where these compounds are potent human TRPA1 antagonists but show significantly reduced activity or even partial agonism at rat TRPA1, highlights the impact of structural differences in the TRPA1 channel across species. nih.govnih.govwikipedia.orgthegoodscentscompany.com Specific amino acid residues within the transmembrane domains, such as those in transmembrane domain 5 and the pore loop, have been implicated as critical determinants of this species-specific pharmacology. nih.govthegoodscentscompany.com For related thioaminal-containing compounds, residues like Ala-946 and Met-949 in rat TRPA1 and the equivalent Ser-943 and Ile-946 in human TRPA1 have been identified as crucial for mediating opposite functional effects (activation vs. block). thegoodscentscompany.com

The following table summarizes the potency data for this compound and related compounds against human TRPA1:

| Compound | Human TRPA1 (AITC-induced Ca²⁺ influx) IC₅₀ (nM) | Human TRPA1 (Noxious cold-induced Ca²⁺ uptake) IC₅₀ (nM) |

| AMG9090 | 7 ± 0.3 | 7 ± 0.3 |

| AMG5445 | 29 ± 6 | 29 ± 6 |

| This compound | 105 ± 9 | 105 ± 9 |

| AMG7160 | 28 ± 0.26 | 28 ± 0.26 |

Data derived from research findings. nih.gov

Computational and Chemoinformatic Approaches in TRPA1 Antagonist SAR Studies

Computational and chemoinformatic approaches have played a valuable role in the broader efforts to understand the SAR of TRPA1 antagonists and to identify novel inhibitors. These methods complement experimental studies by providing insights into molecular properties, potential binding sites, and the relationship between chemical structure and biological activity.

Techniques such as scaffold analysis have been employed to identify key physicochemical features associated with potent TRPA1 inhibitors. wikipedia.org While specific computational studies solely focused on the trichloro(sulfanyl)ethyl benzamide series like this compound are not extensively detailed in the provided information, the application of computational methods, including molecular docking and chemoinformatic analyses, is a recognized strategy in the discovery and optimization of TRP channel antagonists. probechem.comnih.govprobes-drugs.orgidrblab.net These approaches can aid in designing targeted libraries, predicting the impact of structural modifications on binding affinity and activity, and understanding the molecular basis for species selectivity by investigating interactions with different orthologs of the TRPA1 channel. The integration of computational and experimental SAR studies facilitates a more efficient and informed approach to developing potent and selective TRPA1 antagonists.

Advanced in Vitro and Ex Vivo Research Methodologies for Trpa1 Antagonist Discovery

High-Throughput Screening Platforms for TRPA1 Modulators

High-throughput screening (HTS) platforms are fundamental in the initial identification of compounds that can modulate TRPA1 activity from large chemical libraries. These platforms enable rapid testing of numerous compounds using automated systems and functional assays.

Calcium influx assays are widely used in HTS for TRPA1 modulators. TRPA1 activation leads to an influx of extracellular calcium ions into the cell, which can be detected using fluorescent or luminescence-based calcium indicators. Antagonists of TRPA1 inhibit this calcium influx induced by known TRPA1 agonists.

Studies utilizing calcium influx assays in Chinese hamster ovary (CHO) cells stably expressing human TRPA1 have demonstrated that AMG2504 acts as a potent inhibitor of TRPA1 activation. Specifically, this compound has been shown to potently and concentration-dependently inhibit the increase in intracellular calcium mediated by human TRPA1 activated by allyl isothiocyanate (AITC) idrblab.netnih.gov. The inhibitory potency of this compound in this assay was reported with an IC50 value of 35 ± 29 nM idrblab.netnih.gov.

Furthermore, calcium influx assays have been employed to evaluate the effect of this compound on human TRPA1 activated by noxious cold temperatures. In CHO cells expressing human TRPA1, noxious cold (3.5 and 4.2°C) induced significant calcium uptake, which was dependent on TRPA1 expression idrblab.net. This compound was found to inhibit this noxious cold-induced TRPA1 activation with an IC50 value of 105 ± 9 nM idrblab.net. These findings indicate that this compound is effective against TRPA1 activated by different stimuli as assessed by calcium influx measurements.

Data on the inhibitory potency of this compound against human TRPA1 in CHO cells using calcium influx assays:

| Activator | IC50 (nM) | Cell Line | TRPA1 Species | Assay Type | Citation |

| AITC (80 μM) | 35 ± 29 | CHO | Human | Calcium Influx | idrblab.netnih.gov |

| Noxious Cold (3.5-4.2°C) | 105 ± 9 | CHO | Human | Calcium Influx | idrblab.net |

These calcium influx studies also confirmed that this compound did not induce calcium uptake through TRPA1 activation in the absence of agonists, suggesting it does not act as a partial agonist in these assays idrblab.net.

Electrophysiological techniques, such as patch clamp, provide a more detailed analysis of ion channel function by directly measuring ion currents flowing through TRPA1 channels. Whole-cell voltage-clamp configuration is commonly used to assess the effect of antagonists on agonist-induced currents.

Electrophysiological evaluation using whole-cell voltage-clamp has been performed to characterize the activity of this compound on TRPA1. These studies have shown that this compound inhibits AITC-induced inward currents in CHO cells stably expressing human TRPA1 in a concentration-dependent manner idrblab.net. This electrophysiological data complements the calcium influx assay results, providing direct evidence of this compound's ability to block TRPA1-mediated ion flow.

Calcium Influx Assay Applications in Screening for TRPA1 Antagonists

Utilization of Recombinant Cell Lines (e.g., CHO, HEK293) for TRPA1 Expression and Characterization

Recombinant cell lines, such as CHO and HEK293 cells, are widely utilized for expressing TRPA1 channels to facilitate pharmacological characterization and screening of modulators like this compound. These cell lines offer a controlled environment for studying TRPA1 in isolation from other potentially confounding receptors and channels present in native tissues.

As highlighted in the calcium influx and electrophysiological sections, CHO cells stably expressing human TRPA1 have been instrumental in characterizing this compound idrblab.netnih.gov. These studies have not only determined the potency of this compound against human TRPA1 but have also revealed important species-specific differences. When tested against rat TRPA1 expressed in CHO cells, this compound marginally inhibited AITC-induced activation, demonstrating differential pharmacology compared to its effect on human TRPA1 idrblab.net. This underscores the importance of using species-appropriate models when studying TRPA1 antagonists.

HEK293 cells are also commonly used for transient or stable expression of TRPA1 for functional assays, including calcium influx and patch clamp. While the provided search results emphasize the use of CHO cells for the detailed characterization of this compound, HEK293 cells represent another valuable recombinant system for TRPA1 research.

Primary Cell Culture Models for Studying TRPA1 Modulation (e.g., Dorsal Root Ganglia Neurons, Trigeminal Neurons)

Primary cell cultures, particularly from dorsal root ganglia (DRG) and trigeminal ganglia neurons, are critical for studying TRPA1 function in a more physiologically relevant neuronal context. TRPA1 is predominantly expressed in a subset of these sensory neurons, where it plays a key role in detecting painful stimuli.

These primary neuronal models are used to investigate TRPA1 activation by various stimuli and the inhibitory effects of antagonists. Calcium imaging and electrophysiology are also applied to primary neurons to measure TRPA1 activity. While the provided search results extensively discuss the use of DRG and trigeminal neurons for studying TRPA1 and the effects of TRPA1 agonists and antagonists in general, specific data on this compound being tested in these primary cell culture models was not explicitly found in the provided snippets. However, compounds characterized in recombinant systems, such as this compound, are of significant interest for their potential effects in native neuronal environments.

In Vitro Assays for Assessing TRPA1 Activity in Non-Neuronal Cell Types (e.g., Immune Cells, Epithelial Cells)

Beyond sensory neurons, TRPA1 is also expressed in various non-neuronal cell types, including immune cells (e.g., mast cells, macrophages, T cells), epithelial cells (e.g., in the skin, airways, and urothelium), endothelial cells, and glial cells. The functional role of TRPA1 in these cells is an active area of research, with implications for inflammation, immune responses, and tissue function.

In vitro assays using cultured non-neuronal cells expressing TRPA1 are employed to understand the contribution of TRPA1 to cellular processes in these contexts and to evaluate the activity of TRPA1 modulators. Examples include studying calcium signaling, inflammatory mediator release, and cell viability in response to TRPA1 activation or inhibition. While the provided search results confirm the presence and study of TRPA1 in various non-neuronal cells and the use of assays to assess its activity, specific research findings on this compound in these particular non-neuronal cell types were not explicitly detailed in the provided snippets.

Broader Academic Research Perspectives on Trpa1 Antagonism

Investigational Role of TRPA1 Antagonists in Inflammatory Signaling Pathways

TRPA1 channels play a significant role in inflammatory responses. They are expressed in both neuronal and non-neuronal cells and can be activated by inflammatory mediators. frontiersin.orgmdpi.com Activation of TRPA1 on sensory neurons can lead to the release of neuropeptides such as substance P and CGRP, contributing to neurogenic inflammation. frontiersin.org Furthermore, TRPA1 is involved in regulating immune cell function and the release of inflammatory factors like IL-1β, IL-6, and IL-8. frontiersin.orgresearchgate.net

Research indicates that pharmacological antagonists of TRPA1 can exert anti-inflammatory effects by blocking the transmission of inflammatory signals and reducing the release of inflammatory mediators. frontiersin.org Studies have shown that TRPA1 antagonism can modulate glial activation, which is a driving force for pathological pain and inflammation. frontiersin.orgmdpi.com For instance, inhibiting TRPA1 has been shown to reduce the release of IL-8 and the NLRP3/caspase1 inflammasome complex in human fibroblast cells. frontiersin.org Pretreatment with the TRPA1 antagonist HC-030031 inhibited the phosphorylation level of JNK in LPS-treated cells, reducing the expression of inflammatory cytokines. researchgate.net While specific detailed research findings for AMG2504's direct impact on specific inflammatory signaling pathways are not extensively detailed in the provided search results beyond its general classification as a TRPA1 antagonist, the broader research on TRPA1 antagonists supports their potential in modulating these pathways.

Mechanistic Studies of TRPA1 Activation by Endogenous and Exogenous Irritants

TRPA1 acts as a molecular integrator, responding to a wide array of stimuli. researchgate.netrupress.org These include exogenous chemical irritants like allyl isothiocyanate (AITC) from mustard oil, cinnamaldehyde (B126680) from cinnamon, and acrolein, as well as endogenous mediators such as oxidized lipids (e.g., 4-hydroxynonenal), prostaglandins, and reactive molecules like H₂O₂ and hydrogen sulfide (B99878) (H₂S). researchgate.netnih.govacs.orgbenthamopen.comfrontiersin.orgplos.orgnanion.de

Mechanistically, many electrophilic irritants activate TRPA1 through covalent binding to cysteine residues in the channel's N-terminal domain. frontiersin.org Non-reactive chemicals can also activate TRPA1 by binding to traditional binding pockets. frontiersin.org TRPA1 can also be activated by noxious cold and mechanical stimuli, although the exact mechanisms for these activations are less understood. researchgate.netnih.gov Intracellular calcium also plays a role in positively modulating TRPA1 activity. researchgate.netresearchgate.net

This compound belongs to the class of trichloro(sulfanyl)ethyl benzamides, which have been identified as potent antagonists of human TRPA1 activated by both AITC and noxious cold. nih.govnii.ac.jp This indicates that this compound interferes with the channel's response to these distinct types of stimuli.

Overcoming Research Challenges in TRPA1 Channel Drug Discovery

The development of TRPA1 antagonists for therapeutic use faces several challenges. A significant hurdle is the notable species difference in TRPA1 pharmacology. rrpharmacology.rurupress.orgacs.orgbenthamopen.commdpi.comresearchgate.net Compounds that are potent antagonists of human TRPA1 may be inactive or even act as agonists in rodent TRPA1, complicating preclinical efficacy and safety studies. rrpharmacology.runii.ac.jprupress.orgacs.orgbenthamopen.commdpi.comresearchgate.net For example, this compound and AMG7160, potent human TRPA1 antagonists, showed only marginal inhibition of rat TRPA1 activated by AITC, while AMG5445 and AMG9090 acted as partial agonists in rats. nih.govnii.ac.jprupress.org This species difference necessitates careful selection of animal models and highlights the importance of studying human TRPA1 directly.

Other challenges in TRPA1 drug discovery include challenging physicochemical properties of some compounds, such as poor solubility, low metabolic stability, and limited blood-brain barrier permeability. acs.org Additionally, off-target activity has been observed with some TRPA1 antagonists, leading to unexpected side effects. drughunter.com Overcoming these issues requires extensive medicinal chemistry efforts and thorough preclinical characterization.

Future Directions in TRPA1 Channel Modulation Research

Future research in TRPA1 channel modulation is focused on several key areas. A critical direction is further characterizing the functional properties of TRPA1 in both immune and nervous cells to gain a deeper understanding of its precise role in inflammation and various disease states. frontiersin.org Identifying dual therapeutic targets, such as modulating both TRPA1 and inflammatory-related receptors like TLR4 and TLR7, is another promising avenue. mdpi.com

Translating preclinical findings into clinical success remains a major focus, requiring strategies to address the species differences and optimize pharmacokinetic properties and selectivity of antagonists. rupress.orgacs.orgbenthamopen.commdpi.com Research is also ongoing to explore the potential of TRPA1 modulation in a wider range of conditions, including cardiovascular diseases, where TRPA1 has been implicated in vascular tone, inflammation, and cardiac remodeling. frontiersin.org Further molecular research is needed to elucidate the specific ligand-channel interactions and the molecular mechanisms underlying TRPA1-mediated effects in different tissues and pathological conditions. researchgate.netfrontiersin.org The potential for TRPA1 antagonists to enhance the effectiveness of other medical countermeasures, such as antibiotics, is also an area of investigation. google.com

Research continues to explore both TRPA1 antagonists and agonists for therapeutic benefit, acknowledging the complexity of TRPA1 regulation and the need to understand the distinct effects of different compounds and administration protocols. frontiersin.orgfrontiersin.org

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate AMG2504’s efficacy in preclinical studies?

- Methodological Answer :

- Define clear objectives (e.g., pharmacokinetics, toxicity, target engagement) and use randomized controlled trials with appropriate sample sizes calculated via power analysis .

- Include positive/negative control groups and validate assays (e.g., LC-MS for metabolite quantification) to ensure reproducibility .

- Document protocols in line with guidelines for experimental transparency, including reagent sources, instrumentation, and statistical thresholds .

Q. What strategies are recommended for conducting a systematic literature review on this compound?

- Methodological Answer :

- Use academic databases (PubMed, SciFinder) to prioritize peer-reviewed articles over secondary sources like patents or reviews .

- Apply Boolean search terms (e.g., "this compound AND pharmacokinetics") and filter results by relevance, study type (in vitro, in vivo), and year (last 5–10 years) .

- Cross-reference citations in primary literature to identify foundational studies and unresolved gaps .

Q. How can researchers ensure data validity when characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Perform triplicate measurements for key parameters (e.g., solubility, logP) using standardized methods (e.g., HPLC for purity analysis) .

- Validate results against established reference compounds and report uncertainties (e.g., ±SD) with statistical significance thresholds (p < 0.05) .

- Archive raw data and metadata (e.g., solvent conditions, temperature) for reproducibility audits .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacological data across studies?

- Methodological Answer :

- Conduct a meta-analysis to compare experimental variables (e.g., dosage, model organisms, assay conditions) and identify confounding factors .

- Use statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify discrepancies and assess whether they stem from methodological differences or biological variability .

- Propose follow-up experiments (e.g., dose-response curves in standardized models) to isolate causative factors .

Q. What frameworks are effective for optimizing this compound’s synthetic pathways while minimizing impurities?

- Methodological Answer :

- Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) and model outcomes .

- Use spectroscopic techniques (NMR, FTIR) to track intermediate formation and impurity profiles, prioritizing steps with low yields or high variability .

- Compare results to green chemistry principles (e.g., atom economy) to balance efficiency and sustainability .

Q. How can researchers investigate this compound’s mechanism of action when preliminary data conflicts with existing hypotheses?

- Methodological Answer :

- Employ multi-omics approaches (e.g., proteomics, transcriptomics) to identify off-target effects or pathway crosstalk .

- Validate findings using orthogonal methods (e.g., CRISPR knockouts, siRNA silencing) to confirm causal relationships .

- Reconcile contradictions by contextualizing results within broader biological systems (e.g., tissue-specific metabolism, protein-protein interactions) .

Data Presentation and Reproducibility

Q. What standards should be followed when publishing this compound-related data?

- Methodological Answer :

- Present processed data in structured formats (e.g., tables for IC50 values, figures for kinetic curves) with error bars and statistical annotations .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo, ChEMBL) .

- Disclose limitations (e.g., assay sensitivity, model relevance) to guide interpretation and future studies .

Ethical and Collaborative Considerations

Q. How should researchers request proprietary data or materials for this compound studies from institutions like Cambridge University Press?

- Methodological Answer :

- Submit formal requests detailing research objectives, methodology, and intended outcomes (e.g., publication, conference presentation) .

- Include a supervisor’s endorsement if part of a graduate program and agree to institutional review processes for data usage .

- Cite all external data rigorously and comply with copyright laws to avoid ethical violations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.